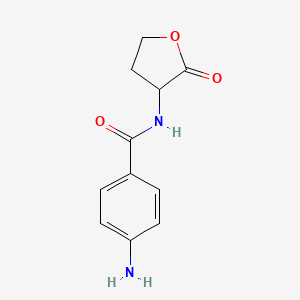
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide is a chemical compound with a complex structure that includes a quinoline ring system. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide typically involves the Friedlaender condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are often applied to scale up the synthesis of quinoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Applications De Recherche Scientifique
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain cancer cell lines and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
2,3-Dimethylquinoline: A derivative of quinoline with similar chemical properties.
6-Methoxyquinoline: Another quinoline derivative with potential medicinal applications.
Uniqueness
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups contribute to its potential as a versatile compound in scientific research .
Propriétés
Numéro CAS |
62078-03-9 |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
6-methoxy-2,3-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2OS/c1-7-8(2)15-11-5-4-9(16-3)6-10(11)12(7)13(14)17/h4-6H,1-3H3,(H2,14,17) |
Clé InChI |
ZWXCTZNPDITBSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=CC(=CC2=C1C(=S)N)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)








![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)

![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)

